molecular formula C13H16BrNO2 B13161047 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid

1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid

Cat. No.: B13161047
M. Wt: 298.18 g/mol
InChI Key: QCHYKRCKZJSZPB-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound with the molecular formula C13H16BrNO2 This compound features a cyclobutane ring substituted with a carboxylic acid group and an amino-bromo-phenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylethylamine to introduce the bromine atom. This is followed by the formation of the cyclobutane ring through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: De-brominated compounds.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(2-iodophenyl)ethyl]cyclobutane-1-carboxylic acid

Uniqueness

1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of the bromine atom, which can engage in specific interactions not possible with other halogens. This can lead to distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

1-[2-amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16BrNO2/c14-11-5-2-1-4-9(11)10(8-15)13(12(16)17)6-3-7-13/h1-2,4-5,10H,3,6-8,15H2,(H,16,17)

InChI Key

QCHYKRCKZJSZPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(CN)C2=CC=CC=C2Br)C(=O)O

Origin of Product

United States

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